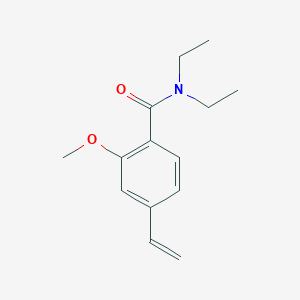

N,N-diethyl-4-ethenyl-2-methoxybenzamide

Description

N,N-Diethyl-4-ethenyl-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position and an ethenyl (vinyl) group at the 4-position of the benzene ring. The amide nitrogen is substituted with two ethyl groups, distinguishing it from simpler benzamides. The N,N-diethylamide moiety enhances solubility in organic solvents compared to unsubstituted benzamides.

Properties

IUPAC Name |

4-ethenyl-N,N-diethyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-11-8-9-12(13(10-11)17-4)14(16)15(6-2)7-3/h5,8-10H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRCVFILDYGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-ethenyl-2-methoxybenzamide typically involves the reaction of 4-ethenyl-2-methoxybenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-ethenyl-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical bases used in substitution reactions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-4-ethenyl-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N-diethyl-4-ethenyl-2-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and ethenyl groups. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of N,N-diethyl-4-ethenyl-2-methoxybenzamide and related benzamides:

Electronic and Steric Effects

- Methoxy vs. Nitro Groups : The methoxy group in the target compound (electron-donating) contrasts with the nitro group in 4MNB (electron-withdrawing). This difference significantly alters reactivity: methoxy activates the aromatic ring for electrophilic substitution, while nitro deactivates it, directing reactions to meta positions .

- Ethenyl vs. Halogen Substituents : The ethenyl group at position 4 introduces conjugation and lower lipophilicity (logP ~2.5–3.0) compared to bromo (logP ~3.5–4.0) or chloro substituents. This impacts solubility and membrane permeability in biological systems .

- Amide Side Chains: The N,N-diethyl group increases steric bulk compared to simpler amides (e.g., N-phenyl or N-alkyl). This reduces hydrogen-bonding capacity but enhances lipid solubility, as seen in analogues like N-[2-(diethylamino)ethyl] derivatives .

Crystallographic and Spectroscopic Data

- Crystal Packing : The diethylamide group in the target compound likely disrupts planar stacking observed in 4-chloro-N-(2-methoxyphenyl)benzamide, where intermolecular hydrogen bonds stabilize the lattice .

- Spectroscopic Signatures : The ethenyl group would show characteristic ¹H NMR signals at δ 5.2–6.0 ppm (vinyl protons), distinct from the aromatic protons of methoxy (δ 3.8–4.0 ppm for OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.